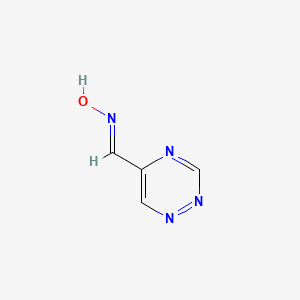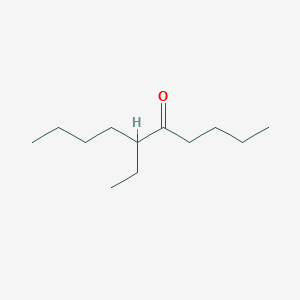
6-Ethyldecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyldecan-5-one is an organic compound belonging to the class of ketones It is characterized by a decane backbone with an ethyl group attached to the sixth carbon and a ketone functional group at the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyldecan-5-one can be achieved through several methods. One common approach involves the alkylation of decanone with ethyl halides under basic conditions. Another method includes the oxidation of secondary alcohols to ketones using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes. One such method involves the hydroformylation of alkenes followed by hydrogenation. This process is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols.
Applications De Recherche Scientifique
6-Ethyldecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 6-Ethyldecan-5-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
6-Ethyldecan-5-one can be compared with other similar compounds such as:
5-Ethyldecan-2-one: Similar structure but with the ketone group at the second carbon.
6-Methyldecan-5-one: Similar structure but with a methyl group instead of an ethyl group.
6-Ethyldodecan-5-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
105254-66-8 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
6-ethyldecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h11H,4-10H2,1-3H3 |
Clé InChI |
QWHMJLMXTRKAGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
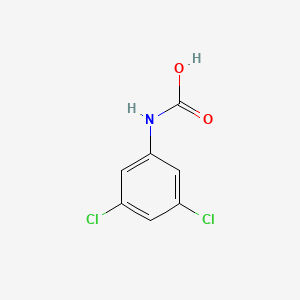
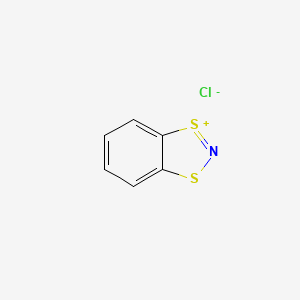
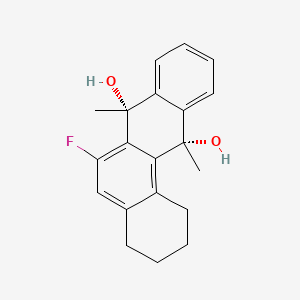

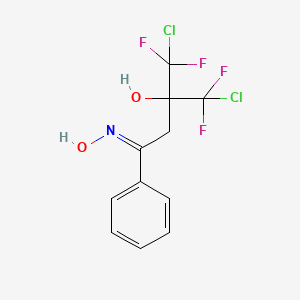
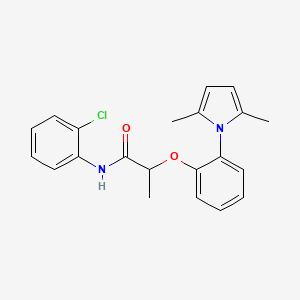
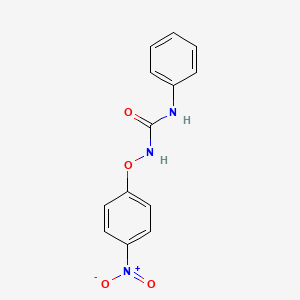
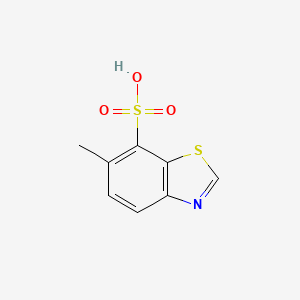
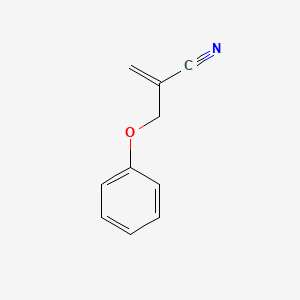
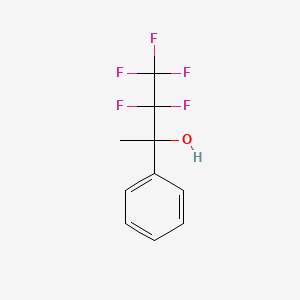
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

